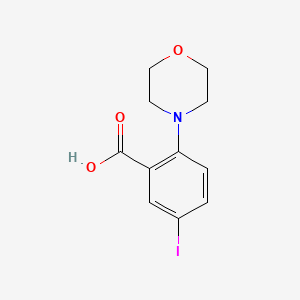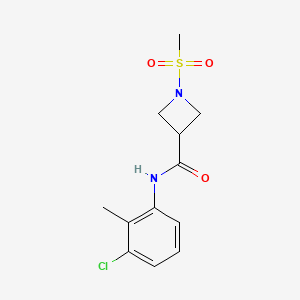
N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC).
Wissenschaftliche Forschungsanwendungen
Sulfinamide Synthesis and Heterocyclic Chemistry
Sulfinamides, including structures like N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, are critical in the stereoselective synthesis of amines and their derivatives. They offer a pathway to structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are foundational in many natural products and therapeutically relevant compounds. This methodology provides general access to these structures, highlighting the importance of sulfinamides in medicinal chemistry and drug synthesis (Philip et al., 2020).
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors
Compounds containing the sulfonamide moiety have been explored for their potent activity against HIV-1 as non-nucleoside reverse transcriptase inhibitors. Structural modifications to improve the efficacy of these compounds have been extensively studied, indicating the potential of sulfonamides in developing antiretroviral therapies (Famiglini & Silvestri, 2018).
Sulfonamide Drug Development
The sulfonamide group, present in many clinically used drugs, has been a focus of recent drug development efforts. Innovations include drugs like apricoxib and pazopanib, which incorporate sulfonamide groups for their significant antitumor activity. The continued exploration of sulfonamides in drug development underscores their versatility and potential in creating novel therapeutic agents (Carta, Scozzafava, & Supuran, 2012).
Organophosphate Exposure and Cholinesterase Inhibition
Research on reversible cholinesterase inhibitors for pretreatment against organophosphate exposure highlights the potential of sulfonamide derivatives in providing prophylactic benefits. Such studies are crucial for developing treatments that offer protection against a range of organophosphates, indicating the role of sulfonamides in addressing public health concerns related to toxic exposures (Lorke & Petroianu, 2018).
Environmental Degradation and Polyfluoroalkyl Chemicals
Investigations into the microbial degradation of polyfluoroalkyl chemicals shed light on the environmental fate of sulfonamide-containing compounds. Understanding these degradation pathways is essential for assessing the environmental impact of sulfonamide derivatives and their potential accumulation in ecosystems (Liu & Avendaño, 2013).
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-methylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-8-10(13)4-3-5-11(8)14-12(16)9-6-15(7-9)19(2,17)18/h3-5,9H,6-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBOCBCWOQMEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

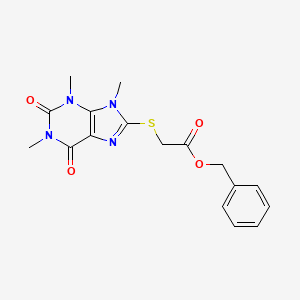
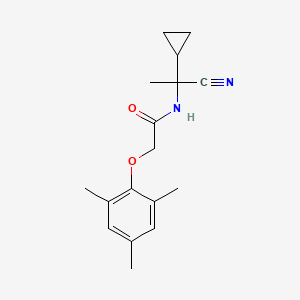


![1-{4-[(3-Bromothiophen-2-yl)methyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2629406.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2629407.png)
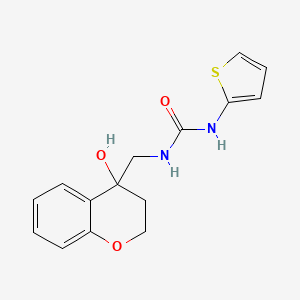
![[2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2629409.png)
![tert-butyl 2-[N-(azepan-4-yl)acetamido]acetate](/img/structure/B2629410.png)
![methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2629411.png)
![N-(2-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2629412.png)
![4-Aminofuro[3,2-c]pyridine-2-carbonitrile hydrochloride](/img/structure/B2629414.png)
![(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2629415.png)
